![molecular formula C24H25ClN4O4S B2446108 N-(4-{2-[4-(3-氯苯基)哌嗪-1-基]-2-氧代乙基}-1,3-噻唑-2-基)-3,4-二甲氧基苯甲酰胺 CAS No. 1005308-12-2](/img/structure/B2446108.png)

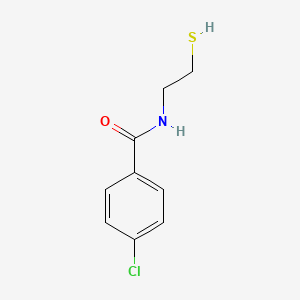

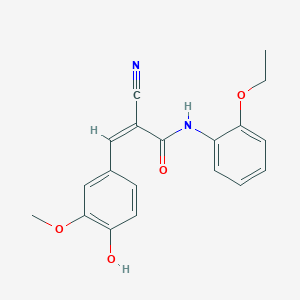

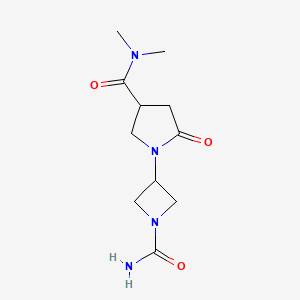

N-(4-{2-[4-(3-氯苯基)哌嗪-1-基]-2-氧代乙基}-1,3-噻唑-2-基)-3,4-二甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound is a potent, selective D4 dopamine receptor ligand . It has an empirical formula of C20H24ClN3O2 and a molecular weight of 373.88 .

Synthesis Analysis

The title compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Further structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .Molecular Structure Analysis

The structure of the compound has been validated as part of the Chemical Structure Validation project . The International Chemical Identifier (InChI) is1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 . Physical And Chemical Properties Analysis

The compound is a solid with a solubility of 22 mg/mL in DMSO and is insoluble in water .科学研究应用

Piperazine, a common structural motif found in agrochemicals and pharmaceuticals, plays a crucial role in positively modulating the pharmacokinetic properties of drug substances. Incorporating piperazine into biologically active compounds can be achieved through a Mannich reaction . The piperazine ring appears in various disease-specific treatments, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Additionally, it is a component in potential treatments for Parkinson’s and Alzheimer’s diseases .

Synthesis and Characterization

The compound “N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide” is obtained via a three-step protocol, yielding good results. Its structure is confirmed through high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) experiments .

Antibacterial Activity

The compound’s potential antibacterial activity is noteworthy. Further studies are needed to explore its efficacy against specific bacterial strains and mechanisms of action. Researchers have previously reported derivatives of 1,2,4-triazole with a piperazine moiety, some of which exhibited good antibacterial activity .

Anticancer Potential

While specific data on the compound’s anticancer properties are limited, it’s essential to investigate its effects on cancer cell lines. Molecular docking studies could shed light on its interactions with relevant molecular targets .

Antifungal Properties

Given the presence of the thiazole ring, exploring the compound’s antifungal potential is crucial. Molecular docking studies against lanosterol 14α-demethylase (CYP51), a target for clinically used azole antifungals, would provide valuable insights .

Selective Ligands for 5-HT1A Receptor

The compound’s structure suggests potential interactions with receptors. Previous studies have identified highly selective ligands for the 5-HT1A receptor, which plays a role in mood regulation and anxiety. Investigating its binding affinity and potential therapeutic applications could be worthwhile .

Psychoactive Properties

Although not directly studied, compounds containing piperazine rings have been used illegally as psychoactive substances for recreational purposes. Further research could explore any psychoactive effects associated with this compound .

未来方向

属性

IUPAC Name |

N-[4-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN4O4S/c1-32-20-7-6-16(12-21(20)33-2)23(31)27-24-26-18(15-34-24)14-22(30)29-10-8-28(9-11-29)19-5-3-4-17(25)13-19/h3-7,12-13,15H,8-11,14H2,1-2H3,(H,26,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEPZLKSTZQIRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide;hydrochloride](/img/structure/B2446046.png)

![N-[2-[1-(Furan-2-yl)ethyl-methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2446048.png)